molecular formula C8H9N3O2 B603444 2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione CAS No. 1423025-72-2

2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Cat. No.: B603444
CAS No.: 1423025-72-2
M. Wt: 179.18g/mol
InChI Key: UABMKFNHZHACRX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS 1423025-72-2) is a high-purity chemical compound supplied for research and development purposes. This pyrazolo[1,5-a]pyrimidine derivative is part of a notable class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their potent biological activities . The core structure of pyrazolo[1,5-a]pyrimidines is a fused bicyclic system that provides a rigid, planar framework highly amenable to chemical modifications. This scaffold is recognized for its potential as a protein kinase inhibitor (PKI), playing a critical role in targeted cancer therapy research . Protein kinases are key regulators in cellular signalling, and their disruption is a hallmark of many cancers, making them important targets for small-molecule inhibitors . Compounds based on this scaffold have been investigated for inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, which are particularly relevant in non-small cell lung cancer (NSCLC) and melanoma research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by technically qualified individuals. Please refer to the Safety Data Sheet (SDS) for safe handling instructions.

Properties

IUPAC Name

2,6-dimethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-4-3-6-9-7(12)5(2)8(13)11(6)10-4/h3,5H,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABMKFNHZHACRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC(=NN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis and Hydrazone Formation

The synthesis begins with 6-chloro-1,3-dimethyluracil, which undergoes hydrazinolysis to yield 6-hydrazino-1,3-dimethyluracil. Hydrazinolysis is typically performed by refluxing 6-chloro-1,3-dimethyluracil with excess hydrazine hydrate in ethanol or aqueous ethanol (1:1 v/v) at 80–90°C for 4–6 hours. The intermediate hydrazine derivative then reacts with aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde) to form hydrazones. For example:

6-Hydrazino-1,3-dimethyluracil+RCHOEtOH, RTHydrazone intermediate\text{6-Hydrazino-1,3-dimethyluracil} + \text{RCHO} \xrightarrow{\text{EtOH, RT}} \text{Hydrazone intermediate}

Reaction conditions for hydrazone formation involve stirring equimolar amounts of 6-hydrazino-1,3-dimethyluracil and aldehyde in ethanol at room temperature for 1.5–2 hours, yielding precipitates that are filtered and crystallized from dimethylformamide (DMF)/ethanol mixtures.

Oxidative Cyclization

The hydrazone intermediates undergo cyclization to form the pyrazolo[1,5-a]pyrimidine core. Two primary methods are documented:

Acid-Mediated Cyclization

Heating hydrazones in trifluoroacetic acid (TFA) at 80°C for 30–60 minutes induces cyclization, producing 2,6-dimethylpyrazolo[1,5-a]pyrimidine-5,7-dione derivatives. Alternatively, hydrochloric acid (HCl) in aqueous ethanol (5% v/v) under reflux for 5–7 minutes achieves similar results. The latter method is advantageous for scalability, as it avoids the use of expensive TFA.

Example Procedure :

  • Combine hydrazone intermediate (1.2 mmol) with excess thionyl chloride (2 mL).

  • Reflux for 5–7 minutes.

  • Evaporate excess thionyl chloride under reduced pressure.

  • Neutralize residue with aqueous ammonia.

  • Filter precipitate and recrystallize from DMF/ethanol (3:1).

Yields range from 65% to 85%, depending on the substituents.

One-Pot Synthesis from 6-Hydrazino-1,3-dimethyluracil

A streamlined one-pot approach eliminates the need to isolate hydrazone intermediates. This method involves sequential hydrazinolysis, hydrazone formation, and cyclization in a single reaction vessel:

Steps :

  • Reflux 6-chloro-1,3-dimethyluracil with hydrazine hydrate in ethanol (4 hours).

  • Add aldehyde directly to the reaction mixture without purification.

  • Stir at room temperature for 2 hours.

  • Add HCl (5% v/v) and reflux for 10 minutes.

  • Cool, filter, and recrystallize the product.

This method reduces processing time and improves overall yield (70–90%) compared to stepwise protocols.

Alternative Routes via Ninhydrin Condensation

Reaction with Ninhydrin

5,6-Diaminouracil derivatives react with ninhydrin (1,2,3-indantrione) in ethanol under reflux to form indenopyrrolopyrimidine intermediates, which can be rearranged to pyrazolo[1,5-a]pyrimidines. While this route is less direct, it provides access to structurally diverse analogs.

Procedure :

  • Mix 5,6-diamino-1,3-dimethyluracil hydrochloride (1.0 mmol) with ninhydrin (1.0 mmol) in ethanol.

  • Add triethylamine (TEA) to adjust pH to 8.

  • Stir at room temperature for 30 minutes.

  • Filter and recrystallize from ethanol.

Yields are moderate (50–60%), but the method is valuable for introducing fused ring systems.

Optimization and Mechanistic Insights

Solvent and Acid Effects

  • Trifluoroacetic Acid (TFA) : Enhances cyclization rates due to its strong acidity and ability to stabilize intermediates via hydrogen bonding.

  • Hydrochloric Acid (HCl) : Cost-effective but requires longer reaction times.

  • Ethanol/Water Mixtures : Improve solubility of intermediates, facilitating homogeneous reactions.

Temperature Control

Cyclization proceeds efficiently at 80–100°C. Exceeding 100°C risks decomposition, particularly for electron-deficient aldehydes.

Comparative Analysis of Methods

Method Conditions Yield (%) Time Scalability
Acid-Mediated CyclizationTFA, 80°C75–8530–60 minModerate
HCl in EthanolHCl (5%), reflux65–755–7 minHigh
One-Pot SynthesisSequential steps70–906–8 hoursHigh
Ninhydrin RouteEthanol, TEA, RT50–6030 minLow

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Biological Activities

2,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antimicrobial properties against various pathogens. For instance, a series of synthesized derivatives showed promising activity against bacterial strains .
  • Antitumor Potential : The compound has been investigated for its anticancer properties. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit tumor cell proliferation and induce apoptosis in cancer cells by targeting specific pathways .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and other diseases. This activity is attributed to its ability to interact with enzyme active sites effectively .

Case Studies

Several case studies highlight the applications of this compound in research:

  • Antimicrobial Efficacy : A study synthesized various derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrazolo[1,5-a]pyrimidine scaffold significantly enhanced antimicrobial activity .
  • Anticancer Studies : In vitro studies have demonstrated that specific derivatives can effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involved include cell cycle arrest and apoptosis induction .
  • Synthetic Transformations : Research focused on optimizing synthetic pathways for these compounds revealed that variations in reaction conditions could lead to increased yields and purity of target compounds. This optimization is crucial for scaling up production for further biological testing .

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Key Observations :

  • In contrast, methyl or ethyl groups (e.g., 2,6-dimethyl or 2-propyl derivatives) likely increase hydrophobicity but reduce electrophilicity.

Research Implications and Gaps

  • Synthetic Challenges: The discontinuation of this compound (as noted in ) may reflect difficulties in purification or scalability, warranting further optimization of reaction protocols.
  • Biological Potential: Pyrazolo[1,5-a]pyrimidines with indole or nitro substituents show promise as kinase inhibitors or antimicrobial agents, but the 2,6-dimethyl variant remains understudied in this context .

Biological Activity

2,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS No. 1423025-72-2) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic properties including antimicrobial, antitumor, and anti-inflammatory effects.

  • Molecular Formula : C8H9N3O2
  • Molecular Weight : 179.18 g/mol
  • Structure : The compound features a fused pyrazole-pyrimidine ring system which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antimicrobial properties. A study evaluated various synthesized compounds for their antibacterial and antifungal activities. The results indicated that many derivatives exhibited potent activity against a range of pathogens:

CompoundAntibacterial ActivityAntifungal Activity
This compoundActive against E. coli and S. aureusEffective against Candida species
Control (Doxorubicin)High activityModerate activity

These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents .

Antitumor Activity

The antitumor potential of this compound has been assessed through in vitro studies against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound demonstrated significant cytotoxic effects:

Cell LineIC50 Value (µM)Comparison to Doxorubicin
MCF-715Higher potency
HCT-11620Comparable
HepG-225Lower potency

The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The pyrazolo[1,5-a]pyrimidine scaffold is also noted for its anti-inflammatory properties. Studies have indicated that compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • In Vitro Study on Antimicrobial Activity : A series of synthesized pyrazolo derivatives were tested against standard microbial strains. The study found that this compound exhibited superior activity compared to conventional antibiotics .
  • Antitumor Efficacy Against Human Cancer Cell Lines : In a comparative study with Doxorubicin as a control drug, the compound showed promising results in inhibiting cell proliferation in MCF-7 cells with an IC50 value significantly lower than that of Doxorubicin .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused pyrazole-pyrimidine ring system and methyl group positions. For example, methyl protons typically appear as singlets at δ 2.1–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₀N₄O₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
    Advanced Tip : Pair LC-MS with UV detection to monitor degradation products during stability studies .

How does the substitution pattern (e.g., 2,6-dimethyl groups) influence biological activity and target selectivity?

Basic Research Focus
The 2,6-dimethyl configuration enhances lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., kinase active sites). Key findings:

  • Enzyme inhibition : Methyl groups at positions 2 and 6 increase steric hindrance, reducing off-target effects .
  • Anti-HIV activity : Derivatives with electron-withdrawing substituents (e.g., cyano groups) show EC₅₀ values as low as 0.070 μM, outperforming nevirapine .
    Advanced Insight : Computational docking studies (e.g., AutoDock Vina) correlate methyl group orientation with binding affinity to HIV-1 reverse transcriptase .

How can researchers resolve contradictions in reported synthetic yields when varying substituents?

Advanced Research Focus
Discrepancies often arise from electron-donating vs. electron-withdrawing substituents. For example:

Substituent TypeYield RangeKey Factor
Electron-donating (e.g., -OCH₃)70–85%Stabilizes intermediates via resonance
Electron-withdrawing (e.g., -NO₂)45–60%Slows cyclization due to reduced nucleophilicity
Methodological Approach :
  • Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps.
  • Optimize electron-deficient systems with polar aprotic solvents (e.g., DMF) and elevated temperatures .

What computational strategies predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., in kinases) over 100-ns trajectories to assess stability .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values for anti-inflammatory activity .
    Case Study : Pyrazolo[1,5-a]pyrimidine derivatives with cyclopropyl groups show dual anti-inflammatory and neuroprotective effects via COX-2 and NMDA receptor modulation .

How to design derivatives with dual bioactivity while maintaining synthetic feasibility?

Q. Advanced Research Focus

  • Scaffold Hybridization : Merge pyrazolo[1,5-a]pyrimidine with triazole or morpholine rings to target multiple pathways (e.g., antimicrobial + anticancer) .
  • Position-Specific Functionalization : Introduce -CF₃ or -Cl at position 3 to enhance metabolic stability without compromising yield .
    Example : 5,7-Dichloro derivatives synthesized via Buchwald–Hartwig amination achieve >90% purity and dual kinase/phosphodiesterase inhibition .

What are the best practices for handling discrepancies in biological assay data across studies?

Q. Advanced Research Focus

  • Assay Standardization : Use consistent cell lines (e.g., MT4 for anti-HIV assays) and control compounds (e.g., nevirapine) .
  • Data Normalization : Express IC₅₀ values relative to housekeeping genes (e.g., GAPDH) to minimize variability .
    Troubleshooting Table :
IssueSolution
Low reproducibility in enzyme inhibitionPre-incubate enzymes with cofactors (e.g., Mg²⁺) for 30 minutes
High cytotoxicity in cell assaysReduce dimethyl sulfoxide (DMSO) concentration to <0.1%

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